Summary of the Application: PF-9184 is a highly selective inhibitor of human Microsomal Prostaglandin E Synthase-1 (mPGES-1), an enzyme closely related to the production of PGE2 inflammatory conditions . This compound has been studied for its potential role in managing inflammatory conditions like rheumatoid arthritis .
Methods of Application and Experimental Procedures: In vitro studies have shown that PF-9184 inhibits Interleukin 1 beta (IL-1β)-stimulated prostaglandin E2 (PGE2) synthesis in rheumatoid arthritis synovial fibroblasts derived from patients . The compound was found to decrease PGE2 biosynthesis by RA synovial fibroblasts induced with IL‐1β . It was also observed that PF-9184 has no apparent cytotoxic effects up to 100 μM .
Results and Outcomes: PF-9184 was found to significantly decrease PGE2 generation while upregulating Prostaglandin I2 (PGI2) and Prostaglandin F2 alpha (PGF2α) levels . In unstimulated-human whole blood assays where mPGES-1 expression is at very low levels, PF9184 had no effect on PGE2 and Thromboxane B2 (TXB2) synthesis . The addition of 1483 cells, which can express mpges-1 and cox-2 constitutively, restored the ability of pf9184 to inhibit pge2 synthesis while still sparing txb2 synthesis .
PF-9184 is a potent and selective inhibitor of microsomal prostaglandin E synthase 1 (mPGES-1), which plays a crucial role in the biosynthesis of prostaglandins, particularly prostaglandin E2. This compound has garnered attention for its potential therapeutic applications, especially in pain management and inflammation reduction. By inhibiting mPGES-1, PF-9184 may help mitigate the adverse effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) while providing effective analgesic properties .
Specific details on the exact synthetic route are often proprietary or found in specialized chemical literature .
The biological activity of PF-9184 has been characterized through various studies. It has demonstrated significant anti-inflammatory effects in preclinical models, including:
PF-9184 has potential applications in several areas:
Interaction studies involving PF-9184 have focused on its binding affinity and selectivity towards mPGES-1 compared to other cyclooxygenases (COX). Key findings include:
PF-9184 can be compared to several similar compounds that also target prostaglandin synthesis pathways. Below is a comparison highlighting its uniqueness:
Compound Name | Target Enzyme | Selectivity | Notable Features |
---|---|---|---|
PF-9184 | mPGES-1 | High | Selective inhibitor with reduced side effects |
Celecoxib | COX-2 | Moderate | Common NSAID with gastrointestinal risks |
Meloxicam | COX-1/COX-2 | Moderate | Non-selective; higher risk of side effects |
Etoricoxib | COX-2 | High | Similar to celecoxib but with cardiovascular concerns |
PF-9184's unique selectivity for mPGES-1 distinguishes it from other compounds that target COX enzymes, potentially offering a safer alternative for managing pain and inflammation without significant side effects associated with traditional NSAIDs .
The benzothiazine 1,1-dioxide scaffold forms the foundational structural framework of PF-9184, representing a critical pharmacophore that underpins the compound's biological activity [4]. This heterocyclic system consists of a benzene ring fused to a six-membered thiazine ring containing both nitrogen and sulfur atoms, with the sulfur atom existing in an oxidized state as a sulfone (1,1-dioxide) [9] [10].
The benzothiazine scaffold in PF-9184 exhibits specific geometric parameters that are consistent with other members of this chemical class [9]. The thiazine ring adopts a non-planar conformation, with the sulfur and nitrogen atoms deviating from the planar arrangement of the benzene ring system [9]. The sulfur atom geometry displays a distorted tetrahedral arrangement, which is characteristic of sulfonyl-containing heterocycles [9].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C21H14Cl2N2O4S | [1] [2] |
Molecular Weight | 461.32 Da | [2] [3] |
Physical Appearance | Yellow crystalline solid | [7] |
Melting Point | Not specified | - |
SMILES Notation | C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O | [1] |
The benzothiazine 1,1-dioxide motif is recognized for its prevalence in bioactive compounds, particularly those exhibiting anti-inflammatory properties [4]. The presence of the sulfonyl group (SO2) within the thiazine ring significantly influences the electronic distribution throughout the molecule, contributing to the compound's stability and reactivity profile [14]. The 1,1-dioxide oxidation state of the sulfur atom enhances the electron-withdrawing capacity of the scaffold, which plays a crucial role in modulating the compound's interaction with biological targets [14].
Structural studies have demonstrated that benzothiazine 1,1-dioxide scaffolds exhibit remarkable stability under physiological conditions while maintaining sufficient reactivity for enzyme interactions [9]. The scaffold's planar restriction, imposed by the fused ring system, prevents free rotation and contributes to the compound's conformational rigidity [21]. This structural feature is particularly important for PF-9184's selective enzyme inhibition properties.
The 3,4-dichlorophenyl moiety represents a critical structural component of PF-9184, contributing significantly to the compound's biological activity and physicochemical properties [4] [12]. This aromatic substituent features two chlorine atoms positioned at the 3 and 4 positions of a phenyl ring, creating a specific electronic and steric environment that enhances the compound's potency.
The dichlorophenyl group is connected to the benzothiazine scaffold through a biphenyl linkage, forming an extended aromatic system [1] [4]. This arrangement creates a rigid, planar structure that facilitates optimal binding interactions with target enzymes [4]. The biphenyl system exhibits a characteristic twisted conformation, with an angle between the two aromatic rings that contributes to the overall three-dimensional shape of the molecule [19].
Dichlorophenyl Properties | Characteristics | Impact |
---|---|---|
Chlorine Substitution Pattern | 3,4-dichloro | Enhanced lipophilicity and binding affinity |
Electronic Effect | Electron-withdrawing | Modulates reactivity and stability |
Steric Influence | Bulky halogen substituents | Provides selectivity through steric hindrance |
Hydrophobic Character | Increased lipophilicity | Facilitates membrane interactions |
The presence of chlorine atoms at the 3 and 4 positions creates a synergistic electronic effect that significantly influences the compound's binding characteristics [12] [13]. Structure-activity relationship studies have demonstrated that the specific positioning of these chlorine substituents is crucial for optimal enzyme inhibition [4]. The 3,4-dichloro substitution pattern provides the ideal balance between electronic modulation and steric effects necessary for selective enzyme binding.
Research has established that the dichlorophenyl moiety contributes to PF-9184's selectivity profile by creating specific hydrophobic interactions within enzyme active sites [4]. The chlorine atoms enhance the compound's ability to form favorable van der Waals interactions while simultaneously providing the appropriate steric bulk to exclude binding to non-target enzymes [12]. This dual functionality makes the dichlorophenyl group an essential component of PF-9184's pharmacophore.
The lipophilic nature of the dichlorophenyl substituent also influences the compound's solubility characteristics and membrane permeability [12] [13]. This property is particularly relevant for PF-9184's biological activity, as it affects the compound's ability to reach intracellular targets and maintain appropriate tissue distribution patterns.
PF-9184 contains several key functional groups that work synergistically to confer its distinctive biological properties and chemical behavior [1] [4]. These functional moieties include the carboxamide group, the hydroxyl substituent, and the sulfonyl dioxide functionality, each contributing specific characteristics to the overall molecular profile.
The carboxamide functional group (CONH) serves as a critical hydrogen bond donor and acceptor, facilitating specific interactions with amino acid residues in enzyme active sites [4] [18] [21]. This group exhibits planar geometry due to resonance stabilization between the carbonyl carbon and the amide nitrogen, which restricts rotation and contributes to the compound's conformational rigidity [21]. The carboxamide linkage connects the benzothiazine scaffold to the dichlorophenyl-substituted biphenyl system, serving as both a structural bridge and a functional element for biological recognition.
Functional Group | Location | Primary Function | Contribution to Activity |
---|---|---|---|
Carboxamide (CONH) | Linking benzothiazine to biphenyl | Hydrogen bonding | Enzyme binding specificity |
Hydroxyl (OH) | Position 4 of benzothiazine | Hydrogen bond donor/acceptor | Enhanced enzyme interactions |
Sulfonyl dioxide (SO2) | Within thiazine ring | Electron withdrawal | Modulates electronic properties |
Aromatic systems | Multiple positions | π-π interactions | Hydrophobic enzyme binding |
The hydroxyl group positioned at the 4-position of the benzothiazine ring plays a pivotal role in enzyme binding through its capacity for hydrogen bond formation [4] [18]. This functional group provides both hydrogen bond donor and acceptor capabilities, enabling dual interactions with enzyme active site residues. The strategic positioning of this hydroxyl group has been identified as crucial for maintaining optimal binding geometry within the target enzyme's active site [4].
Studies have demonstrated that the hydroxyl group's contribution to binding affinity is substantial, with modifications to this position resulting in significant changes in biological activity [18]. The group's ability to form intramolecular hydrogen bonds with adjacent functional groups also contributes to the compound's overall conformational stability [18].
The sulfonyl dioxide functionality within the benzothiazine ring system serves as a powerful electron-withdrawing group that modulates the electronic distribution throughout the molecule [14]. This group significantly influences the acidity of adjacent functional groups and affects the compound's overall reactivity profile [14]. The electron-withdrawing nature of the sulfonyl group enhances the compound's stability while maintaining the appropriate electronic characteristics for enzyme binding.
The aromatic ring systems throughout PF-9184 provide extensive opportunities for π-π stacking interactions with aromatic amino acid residues in enzyme active sites [4]. These interactions contribute significantly to binding affinity and selectivity, as the specific arrangement of aromatic systems in PF-9184 creates a unique recognition pattern that distinguishes it from other potential enzyme substrates or inhibitors.
The solubility characteristics of N-(3',4'-dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide represent critical parameters for its handling and experimental applications. The compound demonstrates limited aqueous solubility, with water solubility reported as insoluble with a value of approximately 4.6×10⁻⁴ grams per liter at 25°C [1]. This poor aqueous solubility is characteristic of compounds containing hydrophobic biphenyl moieties and has been identified as a significant limitation for certain applications [2].
In contrast, the compound exhibits favorable solubility in organic solvents. Dimethyl sulfoxide serves as an effective solubilizing medium, accommodating approximately 15 milligrams per milliliter of the compound [3] [1] [4]. Dimethyl formamide demonstrates superior solubilizing capacity, dissolving up to 20 milligrams per milliliter [3] [1] [4]. These organic solvent solubilities enable the preparation of stock solutions for research applications, with recommendations to purge solutions with inert gas to prevent oxidative degradation [3].
The compound's solubility profile reflects its predominantly hydrophobic character, attributed to the dichlorobiphenyl substituent and the benzothiazine core structure. This hydrophobic nature influences both its biological activity and pharmacokinetic properties. For experimental purposes, dimethyl formamide represents the preferred solubilizing medium due to its higher capacity, while dimethyl sulfoxide serves as an alternative when dimethyl formamide compatibility issues arise.
Ultraviolet-visible spectroscopy reveals distinctive absorption characteristics for N-(3',4'-dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide. The compound exhibits two prominent absorption maxima at 269 nanometers and 335 nanometers [3] [5]. These absorption peaks correspond to electronic transitions within the conjugated aromatic system, with the shorter wavelength maximum attributed to π→π* transitions in the benzothiazine and biphenyl chromophores, while the longer wavelength absorption likely originates from charge transfer interactions between the electron-donating hydroxyl group and the electron-withdrawing components of the molecule.
Nuclear magnetic resonance spectroscopy confirms the structural integrity of the compound. Both proton and carbon-13 nuclear magnetic resonance spectra demonstrate consistency with the expected chemical structure [5]. The spectra reveal characteristic signals corresponding to the aromatic protons of the dichlorobiphenyl moiety, the benzothiazine ring system, and the amide linkage. The nuclear magnetic resonance data support the assigned molecular structure and confirm the absence of significant impurities or structural abnormalities.
Mass spectrometry analysis provides additional confirmation of molecular identity. Electrospray ionization mass spectrometry yields molecular ion peaks consistent with the expected molecular formula of C₂₁H₁₄Cl₂N₂O₄S [5]. The mass spectral fragmentation patterns support the proposed structure and demonstrate the compound's stability under typical ionization conditions.
High performance liquid chromatography analysis confirms exceptional purity levels, with values ranging from 98% to 99.2% depending on the analytical method employed [6] [5]. Microanalytical data further validates the molecular composition, with experimental values for carbon (54.89%), hydrogen (3.11%), and nitrogen (6.04%) showing excellent agreement with theoretical calculations (54.68%, 3.06%, and 6.07%, respectively) [5].
The stability profile of N-(3',4'-dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide demonstrates remarkable long-term stability under appropriate storage conditions. When maintained at -20°C in desiccated conditions, the compound exhibits stability for periods exceeding four years [3] [5]. This extended stability period makes it suitable for long-term storage and repeated experimental use without significant degradation.
Chemical stability assessments indicate that the compound remains stable under recommended handling conditions [4] [7]. No decomposition occurs when the material is used according to standard specifications, indicating robust chemical stability during normal laboratory manipulations [4]. However, the compound demonstrates incompatibility with strong oxidizing agents, which can potentially lead to degradation reactions [4] [8]. This incompatibility necessitates careful consideration of experimental conditions and storage environments to prevent unwanted chemical modifications.
Thermal stability characteristics reveal that the compound does not undergo decomposition at room temperature under normal atmospheric conditions [4]. The decomposition temperature has not been specifically determined, though the compound maintains structural integrity during typical laboratory handling procedures. Flash point determinations are not applicable due to the compound's solid crystalline nature [4].
Photostability parameters have not been extensively characterized, though standard laboratory lighting conditions do not appear to cause significant degradation. For optimal preservation, storage in light-protected containers is recommended as part of standard laboratory practices [4] [7].
The compound's stability in various pH environments has not been systematically evaluated [4]. However, the presence of both acidic (hydroxyl) and basic (amine) functional groups suggests potential pH-dependent stability variations. The benzothiazine dioxide structure confers additional stability through its oxidized sulfur center, which is less susceptible to further oxidation compared to reduced sulfur-containing analogs.